

C18H16BrFN2OS structural elucidation using NMR and mass spectrometry

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Structural Elucidation of C18H16BrFN2OS: A Technical Guide Abstract

The precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. This technical guide provides an indepth walkthrough of the structural elucidation of a novel heterocyclic compound with the molecular formula **C18H16BrFN2OS**. By integrating data from high-resolution mass spectrometry (HRMS), one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy, we present a comprehensive methodology for researchers, scientists, and drug development professionals. This document details the experimental protocols, data interpretation, and logical framework required to piece together the molecular puzzle, culminating in the confirmed structure. All quantitative data are summarized in structured tables, and key workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

The process of bringing a new chemical entity from the laboratory to clinical trials is fraught with challenges, primary among which is the definitive characterization of its molecular structure. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the failure of a promising drug



candidate. Therefore, the rigorous application of modern analytical techniques is not merely a procedural step but a critical foundation for the entire drug development pipeline.

This guide focuses on a multifaceted approach to structural elucidation, employing the synergistic capabilities of NMR and mass spectrometry. Mass spectrometry provides the molecular formula and key fragmentation patterns, while a suite of NMR experiments (¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC) reveals the intricate connectivity of the atoms within the molecule. We will follow a logical progression from the initial determination of the molecular formula to the final assembly of the complete chemical structure for **C18H16BrFN2OS**.

Experimental Protocols Mass Spectrometry

High-resolution mass spectrometry (HRMS) was performed on a Q-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol at a concentration of 1 mg/mL and infused directly into the ion source.

Ionization Mode: Electrospray Ionization (ESI), Positive

Capillary Voltage: 3.5 kV

Sampling Cone Voltage: 30 V

Source Temperature: 120°C

Desolvation Temperature: 350°C

Mass Range: 50-1000 m/z

Acquisition Mode: Centroid

NMR Spectroscopy

All NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Solvent: DMSO-d6



• Temperature: 298 K

¹H NMR: 500 MHz, 32 scans, 1.0 s relaxation delay

¹³C NMR: 125 MHz, 1024 scans, 2.0 s relaxation delay

- DEPT-135: Standard pulse program used to differentiate CH, CH₂, and CH₃ groups.
- COSY (Correlation Spectroscopy): Standard gradient-enhanced pulse sequence to identify proton-proton couplings.
- HSQC (Heteronuclear Single Quantum Coherence): Standard gradient-enhanced pulse sequence to identify direct carbon-proton correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): Standard gradient-enhanced pulse sequence, optimized for a 2,3J coupling of 8 Hz, to identify long-range carbon-proton correlations.

Results and Data Interpretation Mass Spectrometry: Determining the Molecular Formula

The initial step in any structural elucidation is to determine the molecular formula.[1][2] The HRMS data provided a clear isotopic cluster for the molecular ion.

The high-resolution mass measurement of the most abundant peak in the molecular ion cluster provided a precise mass, which was used to calculate the elemental composition.

Table 1: High-Resolution Mass Spectrometry Data

lon	Calculated m/z	Observed m/z	Mass Difference (ppm)	Proposed Formula
[M+H]+	419.0224	419.0229	1.2	C18H16BrFN2OS +
[M+2+H]+	421.0203	421.0210	1.6	C18H16 ⁷⁹ BrFN2O S⁺



The observed isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units, is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). The calculated formula, C₁₈H₁₆BrFN₂OS, was consistent with the observed m/z and isotopic distribution.

The Degree of Unsaturation (DoU) was calculated to be 11. This high value suggests the presence of multiple rings and/or double bonds, likely including aromatic systems.

¹H NMR Spectroscopy: Identifying Proton Environments

The ¹H NMR spectrum provides information about the number of different proton environments and their neighboring protons through chemical shifts and coupling patterns.[3]

Table 2: ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
8.15	d	2H	8.5	H-2', H-6'
7.75	d	2H	8.5	H-3', H-5'
7.40 - 7.25	m	5H	-	Phenyl-H
6.95	t	1H	8.8	H-3"
4.60	S	2H	-	CH ₂

- Aromatic Region (δ 7.0 8.5 ppm): The spectrum shows distinct signals in the aromatic region. The two doublets at δ 8.15 and 7.75, each integrating to 2H with the same coupling constant (J = 8.5 Hz), are characteristic of a para-substituted benzene ring. The multiplet at δ 7.25-7.40 integrating to 5H suggests a monosubstituted phenyl ring. The triplet at δ 6.95 is indicative of a proton on another aromatic system, likely coupled to fluorine.
- Aliphatic Region (δ 4.60 ppm): A singlet at δ 4.60 integrating to 2H suggests a methylene (CH₂) group that is not adjacent to any protons. Its downfield shift indicates it is attached to an electronegative atom or a π -system.



¹³C NMR and DEPT-135 Spectroscopy: The Carbon Skeleton

The ¹³C NMR and DEPT-135 spectra reveal the number of unique carbon environments and classify them as CH, CH₂, or CH₃ groups.[4]

Table 3: ¹³C NMR and DEPT-135 Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	DEPT-135	Assignment
168.5	С	C=N (Thiazole)
161.0 (d, J=245 Hz)	С	C-F
145.2	С	C-S (Thiazole)
138.1	С	C (Phenyl)
132.0	СН	C-3', C-5'
130.5	СН	C-2', C-6'
129.0	СН	Phenyl CH
128.8	СН	Phenyl CH
127.5	СН	Phenyl CH
125.4	С	C-Br
122.3	С	C-4'
115.8 (d, J=21 Hz)	СН	C-2", C-6"
114.5 (d, J=22 Hz)	СН	C-4"
109.2	С	C-5 (Thiazole)
48.2	CH ₂	CH ₂

• Quaternary Carbons (C): The spectrum shows several quaternary carbons, including those part of the thiazole ring (δ 168.5, 145.2, 109.2) and carbons attached to heteroatoms (C-F at



 δ 161.0, C-Br at δ 125.4). The large coupling constant (J = 245 Hz) for the carbon at δ 161.0 is characteristic of a direct C-F bond.

- Methine Carbons (CH): The signals in the aromatic region are confirmed as CH groups.
- Methylene Carbon (CH₂): The signal at δ 48.2 corresponds to the CH₂ group observed in the ¹H NMR spectrum.

2D NMR Spectroscopy: Assembling the Fragments

2D NMR experiments are crucial for connecting the individual spin systems identified in the 1D spectra.

- COSY: The COSY spectrum confirmed the coupling between the protons at δ 8.15 and 7.75, solidifying the assignment of the para-substituted bromophenyl group. No other significant correlations were observed, which is consistent with the isolated nature of the other spin systems.
- HSQC: The HSQC spectrum correlated each proton signal to its directly attached carbon, confirming the assignments made in Tables 2 and 3. For example, the protons at δ 8.15 correlated with the carbon at δ 130.5.
- HMBC: The HMBC spectrum is key to connecting the fragments. The most informative longrange correlations are summarized below.

Table 4: Key HMBC Correlations



Proton (δ ppm)	Correlated Carbons (δ ppm)	Inferred Connectivity
8.15 (H-2',6')	125.4 (C-Br), 122.3 (C-4')	Confirms the structure of the 4-bromophenyl group.
4.60 (CH ₂)	138.1, 129.0, 127.5	CH ₂ is attached to the monosubstituted phenyl ring.
4.60 (CH ₂)	168.5 (C=N)	CH ₂ is also attached to the C=N carbon of the thiazole ring.
7.75 (H-3',5')	145.2 (C-S)	The 4-bromophenyl group is attached to the thiazole ring.

Structure Assembly and Final Confirmation

The combined spectroscopic evidence points to a single, unambiguous structure.

- Fragment 1: 4-Bromophenyl group. Confirmed by ¹H NMR (two doublets), ¹³C NMR, and HMBC correlations.
- Fragment 2: Benzyl group. The 5H multiplet and the CH₂ group, connected via HMBC, form a benzyl group.
- Fragment 3: Fluorophenyl group. The remaining aromatic signals with C-F coupling indicate a fluorophenyl group.
- Core Structure: Thiazole ring. The remaining atoms (C₃HBrFN₂S) and the characteristic ¹³C shifts suggest a substituted thiazole ring.

The HMBC correlations connect these fragments: The benzyl group is attached to the thiazole nitrogen, and the 4-bromophenyl group is attached to a thiazole carbon. The fluorophenyl group is also attached to the thiazole ring. Based on all the data, the proposed structure is N-(fluorobenzyl)-4-(4-bromophenyl)-1,3-thiazol-2-amine.

Visualizing the Workflow



The logical flow of the structural elucidation process can be visualized as follows:

Caption: Structural Elucidation Workflow.

Logical Relationships in Data Interpretation

The interpretation of spectroscopic data relies on a series of logical deductions, as illustrated below.

Caption: Data Integration Logic.

Conclusion

The structural elucidation of **C18H16BrFN2OS** was successfully achieved through the systematic and integrated application of mass spectrometry and NMR spectroscopy. High-resolution mass spectrometry unequivocally established the molecular formula, while a combination of 1D and 2D NMR experiments provided the necessary detail to piece together the molecular framework. The final structure was identified as N-(fluorobenzyl)-4-(4-bromophenyl)-1,3-thiazol-2-amine. This guide underscores the power of a multi-technique approach and provides a clear, reproducible methodology for professionals in the field of drug discovery and chemical research. The detailed protocols and logical workflows presented herein serve as a robust template for future structural elucidation challenges.

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